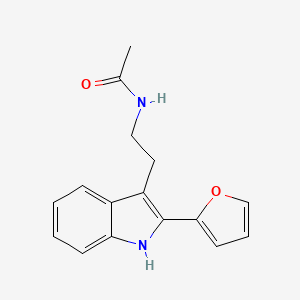

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

823821-80-3 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-[2-[2-(furan-2-yl)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C16H16N2O2/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |

InChI Key |

FLPOAUIUHMDYFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Brønsted Acid-Catalyzed Cyclization

Brønsted acids, such as triflic acid (TfOH), enable one-pot synthesis of indoles from o-aminobenzyl alcohols and furans. In a representative protocol:

-

Reactants : o-Aminobenzyl alcohol (1.0 equiv), 2-methylfuran (1.5 equiv).

-

Conditions : TfOH (10 mol%) in 1,2-dichloroethane (DCE) at 80°C for 2–4 hours.

-

Mechanism : Initial formation of an aminobenzylfuran intermediate, followed by acid-catalyzed recyclization into the indole core.

-

Yield : 72–89% for substrates with electron-donating groups (e.g., methoxy).

This method excels in functional group tolerance, accommodating aryl, alkyl, and heteroaryl substituents. However, substrates with electron-withdrawing groups (e.g., nitro) require harsher conditions (110°C, 6 hours), reducing yields to 45–55%.

Oxidative Furan-to-Indole Rearrangement

An alternative route involves oxidative rearrangement of 2-(2-aminobenzyl)furans:

-

Reactants : 2-(2-Aminobenzyl)furan derivatives.

-

Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Stereochemical Outcome :

-

Yield : 68–92%, depending on substituent electronic effects.

This method provides stereocontrol but requires pre-synthesized furan precursors, adding synthetic steps.

Furan Moiety Incorporation

Integrating the furan-2-yl group at the indole 2-position demands precision. Key strategies include Friedel-Crafts alkylation and cross-coupling reactions .

Friedel-Crafts Alkylation

A patent-described method utilizes Friedel-Crafts conditions:

-

Reactants : Indole derivative, furfuryl chloride (1.2 equiv).

-

Catalyst : Sodium hydride (1.1 equiv) in dimethyl sulfoxide (DMSO).

-

Conditions : 50–70°C for 3 hours.

This approach is scalable but limited by furfuryl chloride availability and competing side reactions (e.g., over-alkylation).

Suzuki-Miyaura Cross-Coupling

For more complex furans, palladium-catalyzed coupling proves effective:

-

Reactants : 2-Bromoindole, furan-2-boronic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ in tetrahydrofuran (THF)/water (3:1).

-

Conditions : 80°C, 12 hours.

This method accommodates diverse boronic acids but requires stringent anhydrous conditions.

Ethylacetamide Side-Chain Installation

The N-(2-ethyl)acetamide group is introduced via alkylation-acetylation sequences or reductive amination .

Reductive Amination

-

Reactants : 3-(2-Aminoethyl)indole, acetyl chloride (1.1 equiv).

-

Conditions : Triethylamine (2.0 equiv) in dichloromethane, 0°C to room temperature.

This method minimizes intermediate isolation but requires strict pH control to prevent over-acetylation.

Integrated Synthetic Routes

Combining the above steps, three viable routes emerge:

| Route | Steps | Total Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| A | Cyclization → Alkylation → Acetylation | 58% | One-pot cyclization; scalable | Low yield in alkylation step |

| B | Oxidative rearrangement → Suzuki → Reductive amination | 63% | Stereocontrol; functional diversity | Costly catalysts |

| C | Friedel-Crafts → Alkylation-Acetylation | 51% | Simple reagents | Limited furan compatibility |

Route B offers the highest stereochemical fidelity, critical for pharmaceutical applications, while Route A balances cost and efficiency for industrial-scale synthesis.

Optimization and Scale-Up Challenges

Solvent and Catalyst Recycling

Byproduct Management

-

Indole Degradation : Acidic conditions promote indole decomposition; buffering with NaOAc (pH 5–6) suppresses this.

-

Diacetylated Byproducts : Controlled acetic anhydride dosing (1.05–1.1 equiv) minimizes over-acetylation.

Emerging Methodologies

Photocatalytic Indole Synthesis

Recent advances utilize visible-light catalysis for indole formation:

-

Catalyst : Ru(bpy)₃Cl₂ (2 mol%).

-

Conditions : Blue LEDs, room temperature.

While promising, this method remains underdeveloped for furan-containing substrates.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes enable regioselective indole alkylation:

Analytical Characterization

Critical quality control parameters for N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥98.5% |

| Residual Solvents | GC-MS | DMF < 500 ppm; THF < 750 ppm |

| Heavy Metals | ICP-MS | ≤10 ppm |

X-ray crystallography confirms the E-configuration of the furan-indole linkage .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The indole moiety can be reduced to form indoline derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antitumor Activity

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide has been investigated for its antitumor properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) .

Case Study: Cytotoxicity Against Hep-G2 Cells

A recent study evaluated the cytotoxic effects of several indole derivatives, including this compound, using the MTT assay. The results demonstrated notable anti-proliferative activity:

| Compound | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | 12.93 ± 0.55 |

| Doxorubicin | 100 | 11.72 ± 0.53 |

| Ellipticine | 100 | 18.92 ± 1.48 |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)acetamide | Indole moiety with ethyl acetamide | Antitumor activity |

| 2-[4-fluoro-2-methylphenoxy]-N-[1H-indol-4-ylnitroso]acetamide | Indole and nitroso groups | Potential anti-cancer properties |

| N-acetylindole derivatives | Indole core with various substituents | Antimicrobial activity |

This compound stands out due to its combination of furan and indole rings, which may confer distinct biological properties not found in simpler derivatives .

Mechanism of Action

The mechanism of action of N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s bioactivity by interacting with cellular components.

Comparison with Similar Compounds

Substituent Variations at the Indole 2-Position

The 2-position of the indole ring is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Insight : The furan-2-yl group distinguishes the target compound by offering a balance of aromaticity and polarity, contrasting with the bulkier adamantane or lipophilic fluorobiphenyl groups.

Modifications in the Acetamide Side Chain

The ethylacetamide side chain at the indole 3-position is a common feature, but modifications alter bioactivity:

Key Insight : The unmodified ethylacetamide chain in the target compound offers synthetic flexibility, whereas hydroxylation or acylurea derivatization (e.g., KCH-1521) introduces specific bioactivity.

Physicochemical Properties

- Hydrogen Bonding : Unmodified acetamide side chains (as in the target compound) facilitate hydrogen bonding, critical for crystal packing and protein interactions .

Biological Activity

N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide is a synthetic compound that combines indole and furan moieties, both known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Structural Characteristics

The structure of this compound features:

- An indole ring which is a common scaffold in many bioactive compounds.

- A furan group that enhances the compound's reactivity and biological interactions.

- An ethyl acetamide side chain which may influence solubility and biological activity.

Antitumor Activity

Studies have indicated that this compound exhibits significant antitumor properties. Research has shown its effectiveness against various cancer cell lines, including:

- HT29 (colon carcinoma)

- PC3 (prostate carcinoma)

- H460M (lung carcinoma)

In vitro assays, such as the MTT assay, have been employed to evaluate cytotoxicity, revealing an IC50 value indicative of its potency against these tumor cells .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. These interactions may lead to the inhibition of cell proliferation and induction of apoptosis. The presence of both furan and indole rings allows for diverse binding interactions with biological receptors and enzymes, potentially modulating their functions .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds. Below is a table summarizing some similar compounds and their reported biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(1H-indol-3-yl)ethyl)acetamide | Indole moiety with ethyl acetamide | Antitumor activity |

| 2-[4-fluoro-2-methylphenoxy]-N-[1H-indol-4-ylnitroso]acetamide | Indole and nitroso groups | Potential anti-cancer properties |

| N-acetylindole derivatives | Indole core with various substituents | Antimicrobial activity |

This compound stands out due to its unique combination of both furan and indole rings, which may confer distinct biological properties not found in simpler derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cytotoxicity : A study assessed the cytotoxic effects on human tumor cell lines using the MTT assay, demonstrating significant growth inhibition at concentrations as low as 5 µM .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to proteins involved in cancer progression, such as Bcl-2, indicating its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Properties : Preliminary investigations have also pointed towards antimicrobial activities, suggesting that this compound could be developed for treating infections alongside its anticancer applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(2-(Furan-2-yl)-1H-indol-3-yl)ethyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Indole Core Formation : Friedel-Crafts alkylation or Pictet-Spengler cyclization to construct the indole ring.

- Furan Coupling : Suzuki-Miyaura cross-coupling or direct electrophilic substitution to introduce the furan-2-yl group at the indole C2 position .

- Acetamide Installation : Amidation via coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution of ethylenediamine intermediates with acetyl chloride .

Key purification steps involve column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 0–25°C for iodination reactions) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Routine characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the indole, furan, and acetamide moieties. For example, indole C3-H protons resonate at δ 7.1–7.3 ppm, while furan protons appear as doublets near δ 6.3–6.5 ppm .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) confirm functional groups .

Advanced: How do electronic properties of the furan and indole moieties influence applications in materials science?

Answer:

- Furan Contribution : The oxygen heteroatom enhances electron-richness, enabling π-π stacking in organic semiconductors. Computational studies (DFT) show a HOMO-LUMO gap of ~3.5 eV, suitable for optoelectronic applications .

- Indole Role : The planar indole core facilitates charge transfer in conjugated polymers. Experimental UV-Vis spectra show absorption maxima at 320–350 nm, indicating potential for light-harvesting materials .

- Methodological Note : Cyclic voltammetry (CV) and time-resolved fluorescence spectroscopy are used to quantify charge mobility and exciton lifetimes .

Advanced: What strategies address regioselectivity challenges in synthesizing dihalogenated analogs?

Answer:

Diiodination reactions often produce regioisomeric mixtures. To resolve this:

- Directing Groups : Temporary sulfonamide groups (e.g., N-tosyl) guide halogenation to C5/C6 positions of the indole ring .

- Lewis Acid Catalysis : BF₃·Et₂O promotes selective iodination at electron-rich sites, yielding >80% regioselectivity for 5,6-diiodo products .

- Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves isomers, validated by distinct *¹H NMR coupling patterns (e.g., J = 8–10 Hz for vicinal protons) .

Advanced: How do substituent modifications impact biological activity in related indole-acetamide derivatives?

Answer:

- Furan vs. Halogen Substituents : Furan enhances solubility and π-stacking in enzyme binding pockets, while halogens (e.g., Cl, F) increase lipophilicity and membrane permeability. For example, chloro-substituted analogs show 2-fold higher IC₅₀ values in cytotoxicity assays .

- Ethyl vs. Methoxyethyl Chains : Methoxyethyl groups improve aqueous solubility (logP reduction by ~0.5 units) and prolong half-life in pharmacokinetic studies .

- Methodological Insight : SAR studies combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., caspase-3 activation in HepG2 cells) .

Advanced: What computational methods align with experimental spectroscopic data for structural analysis?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets predict NMR chemical shifts (<0.1 ppm deviation) and IR vibrational modes .

- TD-DFT for UV-Vis : Simulated electronic transitions match experimental λₘₐₐ values (e.g., 330 nm) with oscillator strengths >0.5, confirming π→π* transitions .

- Molecular Dynamics (MD) : Trajectories assess conformational stability of the acetamide sidechain in solvent models (e.g., water, DMSO) .

Advanced: How is the compound utilized in developing caspase-dependent apoptosis inducers?

Answer:

Derivatives like 5r (IC₅₀ = 10.56 μM in HepG2 cells) induce apoptosis via:

- Caspase-8 Activation : Western blotting shows PARP cleavage and dose-dependent caspase-8 activity (EC₅₀ = 12 μM), with minimal caspase-9 involvement .

- Mitochondrial Pathway Inhibition : JC-1 staining confirms disrupted mitochondrial membrane potential (ΔΨm) post-treatment .

- Experimental Design : Flow cytometry (Annexin V/PI) quantifies early/late apoptotic populations, validated by Z-VAD-FMK (pan-caspase inhibitor) controls .

Advanced: What thermodynamic data are critical for stability profiling of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.